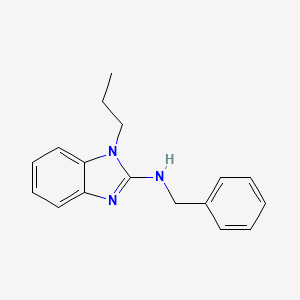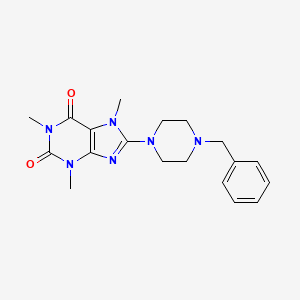
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This compound is characterized by the presence of a benzyl group, a propyl group, and an amine group attached to the benzodiazole core
Mechanism of Action
Target of Action
Benzyl(1-propylbenzimidazol-2-yl)amine is a complex organic compound that may interact with various targets in the body. Benzylamines, in general, have been known to interact with enzymes like trypsin .
Mode of Action
Benzylamines can undergo reactions such as n-alkylation with alcohols, a process that involves the transfer of an alkyl group from the alcohol to the amine . This reaction is facilitated by a catalyst and results in the formation of a new carbon-nitrogen bond .
Biochemical Pathways
Benzylamines can potentially influence the activity of enzymes like trypsin . Trypsin is a serine protease involved in digestion, and its inhibition can affect protein metabolism .
Result of Action
The interaction of benzylamines with enzymes like trypsin can potentially influence protein metabolism .
Action Environment
The action, efficacy, and stability of Benzyl(1-propylbenzimidazol-2-yl)amine can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . For instance, the N-alkylation of amines with alcohols, a reaction that benzylamines can undergo, is facilitated by a catalyst and can be influenced by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of 1H-1,3-benzodiazole with benzyl chloride and propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-propyl-1H-1,3-benzodiazol-2-amine: A similar compound with a propyl group but lacking the benzyl group.
N-benzyl-1H-1,3-benzodiazol-2-amine: A similar compound with a benzyl group but lacking the propyl group.
1-propyl-1H-1,3-benzodiazol-2-amine: Another similar compound with a propyl group but different substitution pattern.
Uniqueness
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both benzyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-1-propylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-2-12-20-16-11-7-6-10-15(16)19-17(20)18-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVCPOTVMCICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)





![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)


![N-[(4-methoxyphenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B3015450.png)
